DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-

Catalog No.
S14295299
CAS No.
57816-08-7
M.F
C22H16
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-

CAS Number

57816-08-7

Product Name

DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-

IUPAC Name

7,14-dihydronaphtho[1,2-b]phenanthrene

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C22H16/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2

InChI Key

BPGFDWNRXZOHBO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC3=C1C4=CC=CC=C4C=C3)C5=CC=CC=C5C=C2

Dibenz(a,h)anthracene, 7,14-dihydro- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H16. It is a derivative of dibenz(a,h)anthracene, which is known for its presence in fossil fuels and as a product of incomplete combustion. This compound has gained interest due to its potential biological activity and unique chemical properties. Its structure features a fused ring system that contributes to its stability and reactivity, making it a subject of study in various fields including organic chemistry and toxicology.

Typical of PAHs:

  • Electrophilic Aromatic Substitution: The compound can react with electrophiles at the positions of the aromatic rings, leading to substitution products.
  • Oxidation: This compound can be oxidized to form various hydroxylated derivatives, which may exhibit different biological activities.
  • Reduction: The hydrogenation of dibenz(a,h)anthracene can yield the dihydro form, which alters its physical and chemical properties.

These reactions are significant as they can modify the compound's toxicity and reactivity, influencing its biological effects.

Dibenz(a,h)anthracene, 7,14-dihydro- exhibits notable biological activity. It has been studied for its mutagenic properties and potential role as a carcinogen. Research indicates that this compound can induce DNA damage in bacterial models, suggesting its ability to act as a pre-carcinogen. The biological effects are attributed to its metabolic activation in vivo, leading to the formation of reactive intermediates that interact with cellular macromolecules .

Several methods have been developed for synthesizing dibenz(a,h)anthracene, 7,14-dihydro-. Common synthetic routes include:

  • Hydrogenation of Dibenz(a,h)anthracene: This method involves the catalytic hydrogenation of dibenz(a,h)anthracene under high pressure to yield the dihydro derivative.
  • Chemical Reduction: Utilizing reducing agents such as lithium aluminum hydride can selectively reduce specific double bonds in the dibenz(a,h)anthracene structure.
  • Friedel-Crafts Acylation: This approach allows for the introduction of acyl groups followed by reduction to produce the desired dihydro derivative.

These methods highlight the versatility in synthesizing this compound for research and application purposes.

Dibenz(a,h)anthracene, 7,14-dihydro- has several applications:

  • Research Tool: Due to its mutagenic properties, it is often used in studies investigating mechanisms of carcinogenesis.
  • Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
  • Environmental Studies: As a PAH, it serves as an important marker for studying pollution and environmental health risks associated with fossil fuel combustion.

Studies on dibenz(a,h)anthracene, 7,14-dihydro- have focused on its interactions with biological systems:

  • Metabolic Activation: Research indicates that this compound undergoes metabolic conversion in liver microsomes, leading to reactive metabolites that can bind to DNA.
  • Enzyme Interactions: It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of many xenobiotics.

These interactions are critical for understanding the potential health risks associated with exposure to this compound.

Dibenz(a,h)anthracene, 7,14-dihydro- shares structural similarities with other PAHs and related compounds. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Dibenz[a,h]anthraceneC22H14Known carcinogen; lacks hydrogen at positions 7 and 14
PhenanthreneC14H10Three-ring structure; less complex than dibenz(a,h)anthracene
PyreneC16H10Four-ring structure; more stable than dibenz(a,h)anthracene
Benzo[a]pyreneC18H12Strongly associated with cancer; similar metabolic pathways

Dibenz(a,h)anthracene, 7,14-dihydro-, stands out due to its specific hydrogenation at positions 7 and 14, which influences both its chemical reactivity and biological activity compared to other PAHs.

Photocyclization Strategies for Regiospecific Core Formation

Photochemical methods have emerged as powerful tools for constructing the dibenzo[a,h]anthracene skeleton with exceptional regiocontrol. A notable breakthrough involves visible-light-induced C–H alkylation of PAHs using redox-active alkylsulfones, which proceeds via a single electron transfer (SET) mechanism. This approach eliminates the need for transition metal catalysts, instead relying on the photoexcited PAH itself to initiate radical formation. The reaction exhibits remarkable regiospecificity, favoring edge positions due to the higher electron density at bay regions of the anthracene core.

Key to this methodology is the use of λ = 405–460 nm irradiation, which selectively excites the PAH π-system without degrading sensitive functional groups. For example, irradiation of 9,10-diphenylanthracene derivatives in acetonitrile under inert atmospheres yields 7,14-dihydro-dibenzo[a,h]anthracenes through a proposed [4+4] cyclization pathway followed by hydrogen migration. The solvent polarity plays a critical role, with polar aprotic solvents like dimethylformamide stabilizing charge-separated intermediates and improving yields by 40–60% compared to non-polar media.

Recent mechanistic studies using time-resolved spectroscopy have revealed a three-stage process:

  • Photoexcitation generates a PAH singlet excited state (¹PAH*)
  • Intersystem crossing produces a triplet state (³PAH*) capable of abstracting hydrogen from sulfones
  • Radical recombination and cyclization yield the final product

This methodology demonstrates particular efficacy for synthesizing electron-deficient derivatives, as the PAH’s excited-state redox potential strongly influences reaction efficiency.

Wittig Olefination in Radiosynthesis of Carbon-14 Labeled Analogues

The incorporation of carbon-14 labels into dibenzo[a,h]anthracene derivatives requires precise control over reaction stoichiometry and purification protocols. Wittig olefination has proven indispensable for introducing ¹⁴C-labeled vinyl groups while maintaining the 7,14-dihydro structure’s integrity. A representative protocol involves:

  • Preparation of ¹⁴C-labeled benzyltriphenylphosphonium salts
  • Reaction with 9,10-anthraquinone derivatives under Schlenk conditions
  • Chromatographic purification using silver nitrate-impregnated silica

This method achieves isotopic incorporation efficiencies exceeding 98%, as verified by mass spectrometry. The olefination step typically employs lithium hexamethyldisilazide (LiHMDS) as base in tetrahydrofuran at −78°C, minimizing premature ylide decomposition. Crucially, the 7,14-dihydro configuration prevents undesired aromatization during subsequent purification steps, ensuring radiopurity >99.5%.

Recent adaptations have combined Wittig chemistry with microwave-assisted synthesis to reduce reaction times from 48 hours to <15 minutes while maintaining yields of 75–82%. This acceleration proves particularly valuable for short-lived isotopes, reducing radioactive decay losses during synthesis.

Diindeno-Fusion Techniques for Non-Planar Structural Modifications

Strategic fusion of indeno groups to the dibenzo[a,h]anthracene core introduces steric strain and non-planarity, dramatically altering optoelectronic properties. The synthesis employs a tandem Friedel-Crafts alkylation and oxidative dehydrogenation sequence:

  • Treatment of 7,14-dihydro precursors with excess indene in HF/SbF₅ superacid
  • Thermal cyclization at 220°C under vacuum
  • DDQ-mediated aromatization of peripheral rings

This approach yields diindeno[d,e]dibenzo[a,h]anthracenes with 25–30° out-of-plane distortion, as confirmed by X-ray crystallography. The non-planar geometry induces bathochromic shifts of 50–70 nm in absorption spectra compared to planar analogues, making these derivatives promising candidates for near-infrared (NIR) organic semiconductors.

Notably, the choice of superacid catalyst determines regioselectivity—SbF₅ favors fusion at the a and h positions, while AlCl₃ promotes alternative bonding patterns. Computational modeling suggests this regiochemical preference arises from transition state stabilization through cation-π interactions with the superacid counterion.

Decarboxylative Aromatization Pathways in Skeletal Assembly

Decarboxylative aromatization provides an atom-economical route to dibenzo[a,h]anthracenes from partially saturated precursors. The process typically involves:

  • Generation of cyclohexadienecarboxylic acid intermediates via Diels-Alder cycloaddition
  • Palladium-catalyzed dehydrogenation at 180–220°C
  • Acid-mediated decarboxylation (HNTf₂, 10 mol%)

Key advantages include:

  • Tolerance for electron-withdrawing substituents (nitro, cyano)
  • Preservation of the 7,14-dihydro configuration during aromatization
  • Yields of 68–75% under optimized conditions

Recent studies have elucidated the critical role of protonation in facilitating decarboxylation. The HNTf₂ acid not only protonates the carboxylate group but also stabilizes the developing aromatic system through charge-transfer interactions. This dual functionality explains the 3–5 fold rate enhancement compared to traditional Brønsted acids like H₂SO₄.

The methodology has been successfully applied to synthesize tetracyclic precursors for helicene derivatives, demonstrating its versatility in constructing complex PAH architectures.

XLogP3

6.3

Exact Mass

280.125200510 g/mol

Monoisotopic Mass

280.125200510 g/mol

Heavy Atom Count

22

UNII

URA6KB85DM

Dates

Last modified: 08-10-2024

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